molecular formula C8H15NO B3326815 (hexahydro-1H-pyrrolizin-1-yl)methanol CAS No. 28639-18-1

(hexahydro-1H-pyrrolizin-1-yl)methanol

Cat. No. B3326815
CAS RN: 28639-18-1
M. Wt: 141.21 g/mol
InChI Key: LOFDEIYZIAVXHE-UHFFFAOYSA-N
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Description

“(Hexahydro-1H-pyrrolizin-1-yl)methanol” is a chemical compound with the molecular weight of 141.21 g/mol . It is also known as “hexahydro-1H-pyrrolo [1,2-a]pyrrol-1-ylmethanol hydrochloride” with a molecular weight of 177.67 . It is available in the form of a powder .


Molecular Structure Analysis

The InChI code for “(hexahydro-1H-pyrrolizin-1-yl)methanol” is 1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8 (7)9;/h7-8,10H,1-6H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(Hexahydro-1H-pyrrolizin-1-yl)methanol” is a powder at room temperature .

Scientific Research Applications

Anti-Proliferative Agents

A study by Kasaboina et al. (2019) synthesized novel benzosuberone derivatives that contain hexahydrospiro[indoline-pyrrolizin]-ones. These derivatives were tested for anti-proliferative activity against various human cancer cell lines and showed promising results. This indicates the potential application of hexahydrospiro[indoline-pyrrolizin]-ones in cancer therapy (Kasaboina et al., 2019).

Synthesis of Hexahydro-1H-furo[3,4-c]pyran Derivatives

Reddy et al. (2012) described a novel synthesis method for hexahydro-1H-furo[3,4-c]pyran derivatives. These compounds were synthesized using a Prins cyclization process and hold potential for various chemical applications (Reddy et al., 2012).

Synthesis of Functionalized Spiro[indoline-3,3′-pyrrolizines]

Zhu et al. (2020) conducted a study on the synthesis of functionalized spiro[indoline-3,3′-pyrrolizine]acrylates and spiro[indoline-3,3′-pyrrolizine]propiolates. These compounds were synthesized using a 1,3-dipolar cycloaddition reaction, highlighting the versatility of hexahydro-1H-pyrrolizin-1-yl derivatives in chemical synthesis (Zhu et al., 2020).

Ring-Methylation Studies

Kishida et al. (2010) explored the ring-methylation of pyrrole and indole using supercritical methanol, a process related to the functional groups in (hexahydro-1H-pyrrolizin-1-yl)methanol. This study provides insights into the reactivity and potential transformations of similar compounds (Kishida et al., 2010).

Corrosion Inhibitors

Ma et al. (2017) investigated triazole derivatives as corrosion inhibitors for steel in acidic mediums. The study's focus on the methanol functional group's interaction with steel surfaces may offer insights into the applications of (hexahydro-1H-pyrrolizin-1-yl)methanol in corrosion inhibition (Ma et al., 2017).

Synthesis of Hexahydro-1H-pyrrolizin-3-ones

Siegrist et al.

(2005) developed a synthetic route for producing optically active 2-substituted hexahydro-1H-pyrrolizin-3-ones. Their method provides insights into the synthesis of structurally related compounds, highlighting the versatility and potential applications of hexahydro-1H-pyrrolizin-1-yl derivatives in the field of stereochemistry and pharmaceuticals (Siegrist et al., 2005).

Magnetic Studies in Cobalt(II) Complexes

Yao et al. (2018) explored the magnetic properties of a cobalt(II) complex using a hexadentate ligand derived from (hexahydro-1H-pyrrolizin-1-yl)methanol. This study contributes to the understanding of the ligand's role in magnetic anisotropy and single-molecule-magnet behavior, indicating potential applications in magnetic materials research (Yao et al., 2018).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFDEIYZIAVXHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCN2C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902769
Record name NoName_3323
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(hexahydro-1H-pyrrolizin-1-yl)methanol

Synthesis routes and methods

Procedure details

Lithiumaluminumhydride (0.3 g) was added to a solution of hexahydropyrrolizine-1-carboxylic acid ethyl ester (0.97 g) in THF (3 ml). After 12 hours, the reaction mixture was diluted with diethyl ether and hydrolyzed by cautious addition of water (0.7 ml). The resulting precipitate was filtered off and the filtrate was concentrated. The product with the molecular weight of 141.21 (C8H15NO); MS (ESI): 142 (M+H+) was obtained in this way.
Quantity
0.97 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0.7 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(hexahydro-1H-pyrrolizin-1-yl)methanol
Reactant of Route 2
(hexahydro-1H-pyrrolizin-1-yl)methanol
Reactant of Route 3
(hexahydro-1H-pyrrolizin-1-yl)methanol
Reactant of Route 4
(hexahydro-1H-pyrrolizin-1-yl)methanol
Reactant of Route 5
(hexahydro-1H-pyrrolizin-1-yl)methanol
Reactant of Route 6
(hexahydro-1H-pyrrolizin-1-yl)methanol

Citations

For This Compound
2
Citations
N Kaur, Y Verma, P Grewal, N Ahlawat… - Synthetic …, 2020 - Taylor & Francis
Few conversions cannot take place with ground-state reactions even with the help of a catalyst, therefore they are made to occur under photochemical conditions. The transfer of …
Number of citations: 7 www.tandfonline.com
PO Delaye, TK Pradhan, É Lambert, JL Vasse… - 2010 - Wiley Online Library
A straightforward access to enantiomerically pure 2,3‐disubstituted pyrrolidines is reported that involves diastereoselective allylation of (R)‐phenylglycinol‐derived imines and a …

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